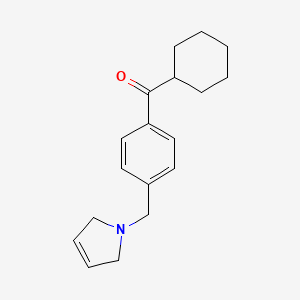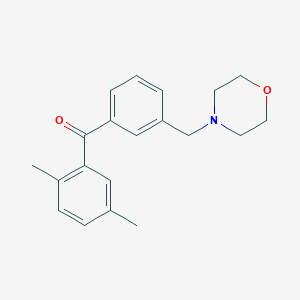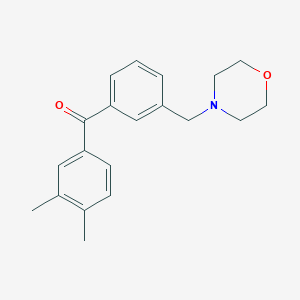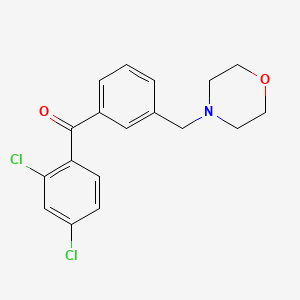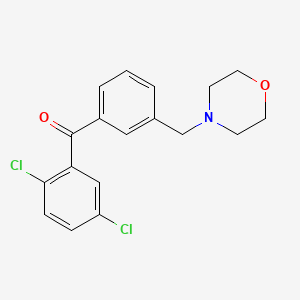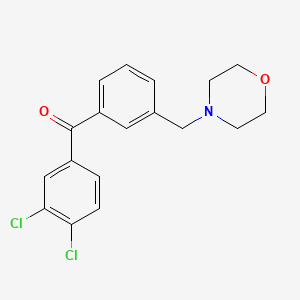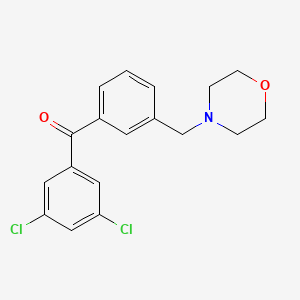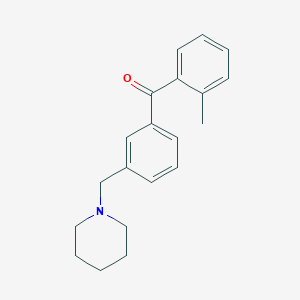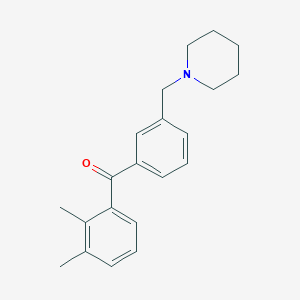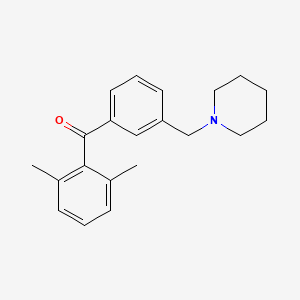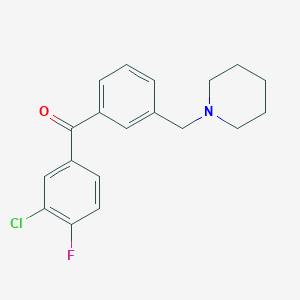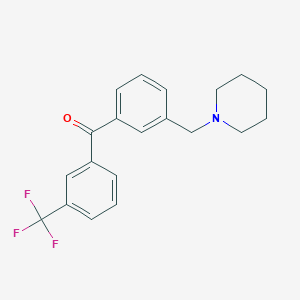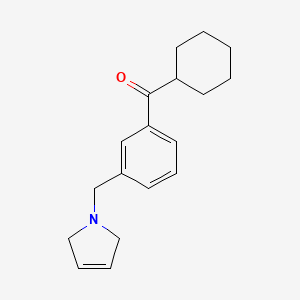
Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is a chemical compound with the linear formula C18H23NO1. It is a specialized compound and is not widely discussed in the literature1.
Synthesis Analysis
The specific synthesis process of Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is not readily available in the search results. However, it’s worth noting that the synthesis of similar compounds, such as Cyclohexyl phenyl ketone, has been investigated under thermal and aquathermal conditions2.Molecular Structure Analysis
The molecular structure of Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is represented by the linear formula C18H23NO1. The average mass of the molecule is approximately 271.397 Da3.
Chemical Reactions Analysis
The specific chemical reactions involving Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not detailed in the search results. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not extensively detailed in the search results. Its molecular formula is C18H23NO1, and its molecular weight is approximately 269.384.Aplicaciones Científicas De Investigación
Photoreactivity in Liquid Crystals
Cyclohexyl phenyl ketone (CPK) demonstrates interesting photoreactivity when exposed to light within certain environments. A study by Yang et al. (2013) explored its behavior within lyotropic liquid crystals formed by chiral ionic liquids. The photochemical reaction of CPK in these crystals resulted in specific photoproducts, demonstrating how liquid crystal environments can influence chemical reactions (Yang et al., 2013).
Reactivity with Dimethyl Succinate
Research by Baddar et al. (1971) investigated the Stobbe condensation of CPK with dimethyl succinate. This process yielded compounds that were further converted into naphthalene derivatives, illustrating the reactivity of CPK in organic synthesis (Baddar, El-Newaihy, & Ayoub, 1971).
Involvement in Complex Formation
Suni, Kurup, and Nethaji (2007) conducted studies on Co(II) and Co(III) complexes involving di-2-pyridyl ketone N(4)-cyclohexyl thiosemicarbazone, a compound related to CPK. Their research provides insights into the structural and spectrochemical characteristics of these complexes, indicating CPK's potential in complex formation and coordination chemistry (Suni, Kurup, & Nethaji, 2007).
Role in Polymer Chemistry
Maier and Wolf (1996) explored the synthesis of polyimides with CPK-substituted indan groups in the main chain. Their study highlights the role of CPK derivatives in polymer chemistry, especially in developing materials with specific thermal and solubility properties (Maier & Wolf, 1996).
Spirocyclic 3H-pyrroles Synthesis
Shabalin et al. (2015) investigated the reaction of CPK derivatives with acetylene, leading to the formation of spirocyclic 3H-pyrroles. This process demonstrates CPK's utility in synthesizing complex organic structures with potential applications in various fields of organic chemistry (Shabalin et al., 2015).
Asymmetric Reduction via Hydrosilylation
Ojima et al. (1976) achieved effective asymmetric reduction of CPK via hydrosilylation, a process crucial in the synthesis of chiral molecules. This study contributes to understanding the stereochemical aspects of chemical reactions involving CPK (Ojima, Kogure, Kumagai, Horiuchi, & Sato, 1976).
Safety And Hazards
The safety and hazards associated with Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not explicitly mentioned in the search results. For comprehensive safety information, it would be advisable to refer to the material safety data sheet (MSDS) of the compound1.
Direcciones Futuras
The future directions for research and applications involving Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone are not specified in the search results. Given the limited information available, further research and investigation would be needed to explore its potential uses and implications in various fields.
Propiedades
IUPAC Name |
cyclohexyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h4-7,10,13,16H,1-3,8-9,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRORKLPPYMPZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643514 |
Source


|
| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898749-74-1 |
Source


|
| Record name | Cyclohexyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


